molecular formula C13H15FN2O B2654570 6-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one CAS No. 1439902-96-1

6-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B2654570
CAS No.: 1439902-96-1
M. Wt: 234.274
InChI Key: BOGBEHQXBBNZEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one is a synthetic organic compound that belongs to the class of isoindolones. This compound is characterized by the presence of a fluorine atom at the 6th position and a piperidin-4-yl group at the 2nd position of the isoindolone ring. Isoindolones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-fluoro-1H-isoindole and piperidine.

    Formation of the Isoindolone Ring: The isoindolone ring is formed through a cyclization reaction. This can be achieved by reacting 6-fluoro-1H-isoindole with a suitable reagent under controlled conditions.

    Introduction of the Piperidin-4-yl Group: The piperidin-4-yl group is introduced through a substitution reaction. This involves the reaction of the intermediate compound with piperidine under specific conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom and piperidin-4-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted isoindolones.

Scientific Research Applications

6-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of potential therapeutic agents. Its unique structure makes it a valuable scaffold for drug discovery.

    Biological Studies: Researchers use this compound to study its biological activities, such as its potential as an antiviral, anticancer, or antimicrobial agent.

    Chemical Biology: The compound is employed in chemical biology to investigate its interactions with biological targets and pathways.

    Industrial Applications: In the industry, the compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-2-(piperidin-4-yl)-1H-benzimidazole: This compound shares a similar structure but has a benzimidazole ring instead of an isoindolone ring.

    2-(4-Fluorophenyl)-6-(piperidin-4-yl)-3-(pyridin-3-yl)-1H-indole: This compound contains a similar piperidin-4-yl group and fluorine atom but has an indole ring.

Uniqueness

6-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one is unique due to its specific combination of a fluorine atom and a piperidin-4-yl group on the isoindolone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-fluoro-2-piperidin-4-yl-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O/c14-10-2-1-9-8-16(13(17)12(9)7-10)11-3-5-15-6-4-11/h1-2,7,11,15H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGBEHQXBBNZEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CC3=C(C2=O)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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